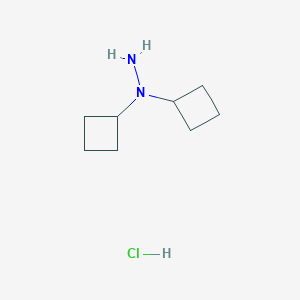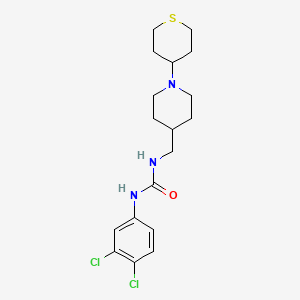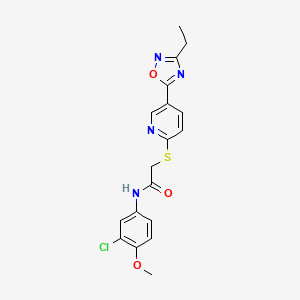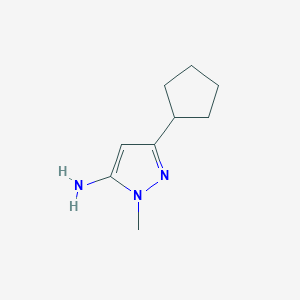
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclopentyl-1-methyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 30241-37-3 . It has a molecular weight of 165.24 and its IUPAC name is 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine .
Molecular Structure Analysis
The InChI code for “3-cyclopentyl-1-methyl-1H-pyrazol-5-amine” is 1S/C9H15N3/c1-7-6-9(10)12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-cyclopentyl-1-methyl-1H-pyrazol-5-amine” is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For instance, compound 13, which is a pyrazole derivative, has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Antifungal Activities
Although not directly related to 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine, other pyrazole derivatives have shown promising antifungal activities . This suggests that 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine could potentially be explored for similar applications.
Synthesis and Structural Verification
The synthesis and structural verification of pyrazole derivatives, including 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine, are important aspects of their research applications . These compounds are synthesized and their structures are verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Pharmacophore Preparation
The hydrazine-coupled pyrazole derivatives, including 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Commercial Availability and Storage
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine is commercially available and can be stored at a temperature of -10°C . This makes it accessible for various research applications.
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective gloves and eye protection .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
The amine group in the pyrazole ring is a common reaction center and can react with acids or acyl groups to form corresponding salts or amides .
Result of Action
It’s known that pyrazole derivatives can have various biological activities depending on their specific substitutions .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds .
properties
IUPAC Name |
5-cyclopentyl-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNZHABCJRZBQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine | |
CAS RN |
92406-39-8 |
Source


|
| Record name | 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
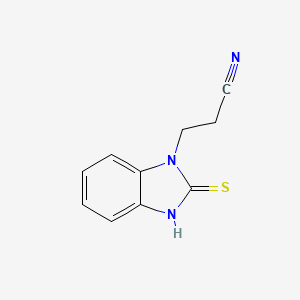
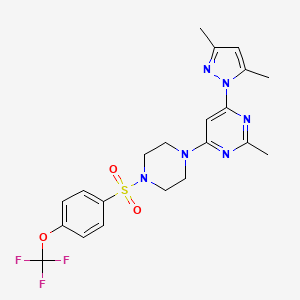
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)


![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)
